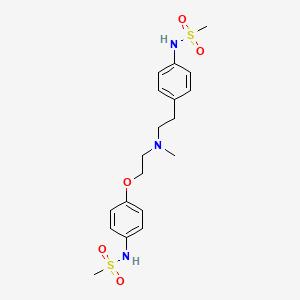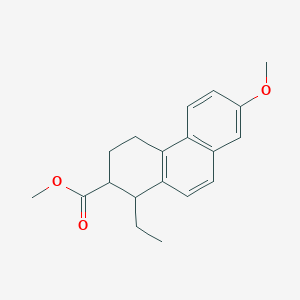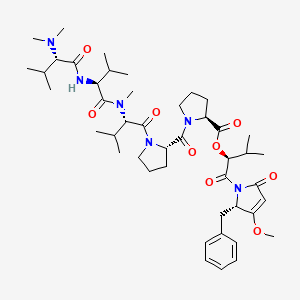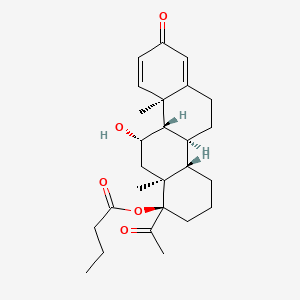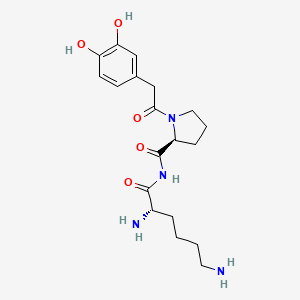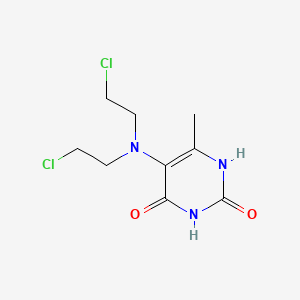
Dronedarone
概述
描述
Dronedarone is a Class III antiarrhythmic drug used to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It is a multichannel blocker that works to control rhythm and rate in atrial fibrillation . It is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems .
Synthesis Analysis
This compound can be synthesized from 2-n-butyl-5-nitrobenzofuran by employing mild and selective reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C31H44N2O5S . It is a non-iodinated benzofuran developed specifically for the treatment of atrial fibrillation .Chemical Reactions Analysis
This compound was exposed to stress conditions, and drug-degradation kinetics was studied . The results obtained evidenced that this compound degradation kinetics in alkaline conditions followed first-order reaction .科学研究应用
房颤或心力衰竭患者的心血管结局
- 应用:多奈达龙(Dronedarone)是一种苯并呋喃衍生物,主要用于减少伴有心血管危险因素的阵发性或持续性房颤(AF)患者的心血管住院风险。特别推荐给窦性心律或正在接受心脏复律(Chatterjee et al., 2012)。
- 见解:然而,多奈达龙与趋向更糟的全因和心血管死亡率以及增加的心力衰竭恶化有关,因此在具有心血管危险因素的患者中尤其需要谨慎(Chatterjee et al., 2012)。
房颤的节律和率控制
- 应用:多奈达龙在房颤或心房扑动患者中展示出节律和率控制特性,有助于减少首次心血管住院或任何原因死亡(Page et al., 2011)。
电生理疗效
- 应用:多奈达龙抑制心脏双孔域钾(K2P)通道,有助于其在房颤中的电生理疗效。这一机制代表了多奈达龙作用的一个先前未被认识的方面(Schmidt et al., 2012)。
多效作用
- 应用:多奈达龙的抗心律失常效果得到其复杂的多效作用增强,包括电生理和非电生理特性(Heijman et al., 2013)。
细胞色素P450抑制
- 应用:多奈达龙使细胞色素P450 3A4和3A5失活,这是一个重要的作用机制,可能影响药物相互作用和多奈达龙诱导的肝毒性(Hong et al., 2016)。
与胺碘酮的比较
- 应用:尽管多奈达龙是治疗房颤的胺碘酮的替代品,但研究表明其电生理效果和抗房颤效果较胺碘酮弱,尤其在急性情况下(Burashnikov et al., 2010)。
药理特点
- 概述:多奈达龙是一种III类抗心律失常药物,一种含苯并呋喃的化合物,开发出具有与胺碘酮类似的电生理特性但毒性较低的特点(Iram et al., 2016)。
临床指南
- 见解:多奈达龙被纳入房颤管理的临床指南中,尽管在不同患者群体中其疗效和安全性各异,因此具有特定的建议和注意事项(Camm et al., 2012)。
作用机制
Target of Action
Dronedarone is a Class III antiarrhythmic drug . It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors .
Mode of Action
This compound works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It is a multichannel blocker that controls rhythm and rate in atrial fibrillation . It slows the nerve impulses in the heart, helping to keep the heart rhythm normal .
Biochemical Pathways
This compound’s actions at the cellular level are complex, with most studies suggesting an inhibition in multiple outward potassium currents . It also causes mitochondrial injury in cardiomyocytes by perturbing the mitochondrial membrane potential, inhibiting mitochondrial complex I, uncoupling the electron transport chain, and dysregulating arachidonic acid-epoxyeicosatrienoic acid metabolism .
Pharmacokinetics
This compound is nearly completely absorbed after oral ingestion, but it has an approximately 15% bioavailability due to extensive first-pass metabolism . The primary metabolic clearance pathway for this compound is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]); the half-life of this compound is 27 to 31 hours . Following oral administration, about 84% of the labeled dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .
Result of Action
This compound significantly reduces atrial fibrillation burden and cardiovascular hospitalizations, and demonstrates a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation . It has been associated with rapidly progressing liver failure and an increase in creatinine concentrations in the blood, without altering the glomerular filtration rate .
Action Environment
The primary extrinsic factors that influence the pharmacokinetics of this compound are modulators of CYP3A4 . Strong CYP3A4 inhibitors, such as ketoconazole, are associated with a marked increase in this compound maximum concentration and are thus contraindicated; inducers of CYP3A4 will conversely decrease this compound exposure . Additionally, comedication with digoxin may have increased the mortality rates in some patients, considering the this compound–digoxin pharmacokinetic interaction .
安全和危害
未来方向
Recent real-world evidence suggests Dronedarone liver safety profile is similar to other antiarrhythmics and liver toxicity could be equally common with many Class III antiarrhythmics . The concerns on liver safety must be balanced against the significant reduction in hospitalizations in patients with non-permanent AF and low risk for proarrhythmias following this compound treatment .
生化分析
Biochemical Properties
Dronedarone functions as a multichannel blocker, interacting with various ion channels and receptors. It blocks sodium, potassium, and calcium ion channels and inhibits β-adrenergic receptors . These interactions help to control the rhythm and rate in atrial fibrillation. The compound’s methyl sulfonyl group increases its lipophilicity, leading to a shorter half-life and reduced tissue accumulation compared to amiodarone .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the burden of atrial fibrillation and decrease cardiovascular hospitalizations . It can also cause liver toxicity and has been associated with increased mortality in patients with permanent atrial fibrillation . The compound’s effects on liver function have led to regulatory cautions and the requirement for regular liver function tests during treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting multiple ion channels, including sodium (I Na), potassium (I kr, I kS, I k1, and I k-ACh), and calcium (I Ca-L) channels . It also exhibits β-adrenergic receptor blocking activity . These actions result in the prolongation of the action potential and refractory period in myocardial tissue, thereby helping to maintain normal sinus rhythm .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Its long-term use has been associated with potential liver toxicity and increased mortality in certain patient populations . Studies have demonstrated that this compound can significantly reduce the recurrence of atrial fibrillation and decrease cardiovascular hospitalizations . The compound’s stability and degradation over time are crucial factors in its overall efficacy and safety profile.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively reduces atrial fibrillation recurrence and controls heart rate . Higher doses can lead to cardiodepressive effects, including decreased heart rate and cardiac output . Additionally, high doses have been associated with increased risk of torsade de pointes, a type of ventricular tachycardia .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The initial metabolism involves N-debutylation to form N-debutyl-dronedarone, which retains some pharmacological activity . Further metabolism includes hydroxylation and oxidative deamination, leading to the formation of various metabolites . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein (P-gp), which affects its distribution and concentration within the body . The compound’s lipophilicity and shorter half-life compared to amiodarone result in reduced tissue accumulation and a lower risk of organ toxicities . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound’s lipophilicity allows it to accumulate in lipid-rich areas, such as cell membranes . Additionally, this compound’s interactions with ion channels and receptors are crucial for its antiarrhythmic effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential side effects.
属性
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTNQVWKHCQYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048653 | |
| Record name | Dronedarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Atrial fibrillation is the most common type of arrhythmia that is caused by abnormal electrical activity in the atria. In atrial fibrillation, tachyarrhythmia, or fast heart rate, can either be paroxysmal (less than 7 days) or persistent (more than 7 days). Atrial fibrillation causes turbulent and abnormal blood flow through the heart chambers, leading to decreased the effectiveness of the heart to pump blood and an increased likelihood of thrombus formation within the atria which can ultimately dislodge and cause a stroke. Dronedarone achieves heart rate and rhythm control in atrial fibrillation. _In vitro_, dronedarone decreased the maximum rate of the rise of an action potential in a concentration- and frequency-dependent manner. Cardiac action potentials are generated by ionic currents of multiple voltage-gated ion channels, including potassium, sodium, and calcium channels. Dronedarone is a multichannel blocker that meets the criteria of all four Vaughan Williams antiarrhythmic drug classes but the contribution of each of these activities to the drug's antiarrhythmic effect is unknown. Dronedarone inhibits rapid Na+ currents rate-dependently (class Ib), non-competitively antagonizes α– and β-adrenergic receptors (class II), blocks K+ outward currents (class III) and blocks slow Ca2+ inward currents (class IV). More specifically, it decreases delayed-rectifier K+ current (IKr), slowly activating delayed-rectifier K+ current (IKs), inward rectifier potassium current (IK1), peak Na+ current (INa) and L-type Ca2+ current (ICa (L)). Dronedarone ultimately increases refractory periods, decelerates cardiac conduction, and prolongs cardiac action potential and refractory periods., Pharmacological inhibition of human-ether-a-go-go-related gene (HERG) K(+) channels by structurally and therapeutically diverse drugs is associated with the 'acquired' form of long QT syndrome and with potentially lethal cardiac arrhythmias. Two aromatic amino-acid residues (Y652 and F656) on the inner (S6) helices are considered to be key constituents of a high affinity drug binding site within the HERG channel pore cavity. Using wild-type (WT) and mutant HERG channels expressed in mammalian cell lines, we have investigated HERG channel current (I(HERG)) blockade at 37+/-1 degrees C by dronedarone a non-iodinated analogue of the Class III antiarrhythmic agent amiodarone. Under our conditions WT I(HERG) tails, measured at -40 mV following activating pulses to +30 mV, were blocked with IC(50) values of approximately 59 and 70 nM for dronedarone and amiodarone, respectively. I(HERG) inhibition by dronedarone was contingent upon channel gating, with block developing rapidly on membrane depolarization, but with no preference for activated over inactivated channels. High external [K(+)] (94 mM) reduced the potency of I(HERG) inhibition by both dronedarone and AMIOD. Strikingly, mutagenesis to alanine of the S6 residue F656 (F656A) failed to eliminate blockade by both dronedarone and amiodarone, whileY652A had comparatively little effect on dronedarone but some effect on amiodarone. These findings demonstrate that high affinity drug blockade of I(HERG) can occur without a strong dependence on the Y652 and F656 aromatic amino-acid residues., In animals, dronedarone prevents atrial fibrillation or restores normal sinus rhythm depending on the model used. It also prevents ventricular tachycardia and ventricular fibrillation in several animal models. These effects most likely result from its electrophysiological properties belonging to all four Vaughan-Williams classes. Dronedarone is a multichannel blocker inhibiting the potassium currents (including IK(Ach), IKur, IKr, IKs) and thus prolonging cardiac action potential and refractory periods (Class III). It also inhibits the sodium currents (Class Ib) and the calcium currents (Class IV). It noncompetitively antagonises adrenergic activities (Class II). | |
| Record name | Dronedarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dronedarone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/hexane | |
CAS RN |
141626-36-0 | |
| Record name | Dronedarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141626-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dronedarone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dronedarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dronedarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonamide, N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DRONEDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ1L091Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dronedarone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
137-145, 149-153 °C | |
| Record name | Dronedarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dronedarone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

